molecular formula C3H11Cl2N3O B6223953 2-hydrazinyl-N-methylacetamide dihydrochloride CAS No. 2763750-77-0

2-hydrazinyl-N-methylacetamide dihydrochloride

Cat. No.: B6223953
CAS No.: 2763750-77-0
M. Wt: 176
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Description

2-Hydrazinyl-N-methylacetamide dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N4O. It is a derivative of hydrazine and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-methylacetamide dihydrochloride typically involves the reaction of N-methylacetamide with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{N-methylacetamide} + \text{Hydrazine hydrate} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-N-methylacetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2-Hydrazinyl-N-methylacetamide dihydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-methylacetamide dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its applications in biochemical assays and drug development.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Another hydrazine derivative used in organic synthesis and biochemical research.

    2,4-Dinitrophenylhydrazine: Used in analytical chemistry for detecting carbonyl compounds.

    1,2-Diphenylhydrazine: Employed in the synthesis of various organic compounds.

Uniqueness

2-Hydrazinyl-N-methylacetamide dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and its versatility in scientific research applications. Its ability to form stable complexes with enzymes and other biomolecules makes it particularly valuable in biochemical and medicinal research.

Properties

CAS No.

2763750-77-0

Molecular Formula

C3H11Cl2N3O

Molecular Weight

176

Purity

95

Origin of Product

United States

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